molecular formula C16H14N2O3 B3871441 2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

Cat. No.: B3871441
M. Wt: 282.29 g/mol
InChI Key: GQFSYCSMKUJPSC-CAOOACKPSA-N
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Description

2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE typically involves multi-step organic reactions. The starting materials often include furfural and amino derivatives, which undergo condensation reactions under controlled conditions to form the desired spiro compound. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE lies in its combination of the spiro structure and furyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14-12-10-3-4-11(16(10)5-6-16)13(12)15(20)18(14)17-8-9-2-1-7-21-9/h1-4,7-8,10-13H,5-6H2/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFSYCSMKUJPSC-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 2
2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 3
2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 4
2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 5
2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE
Reactant of Route 6
2-{[(1E)-2-FURYLMETHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

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